
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a chloro group, a nicotinoyl chloride moiety, and a 6-methyl-pyridin-3-ylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride typically involves the reaction of 5-chloronicotinic acid with 6-methyl-3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form the nicotinoyl chloride derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride involves its interaction with specific molecular targets. The chloro and nicotinoyl chloride groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The 6-methyl-pyridin-3-ylamino moiety can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- (6-methylpyridin-3-yl)methanamine
Uniqueness
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C12H9Cl2N3O |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-2-3-9(6-15-7)17-12-10(13)4-8(5-16-12)11(14)18/h2-6H,1H3,(H,16,17) |
Clé InChI |
GITLOCXEMGUJIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


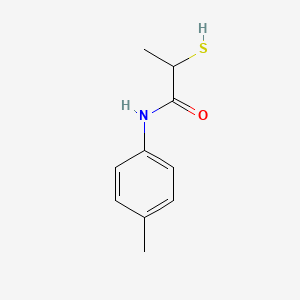
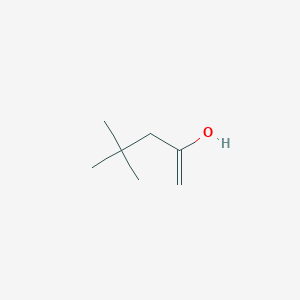
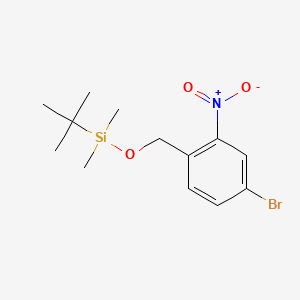

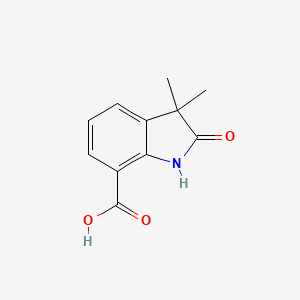

![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
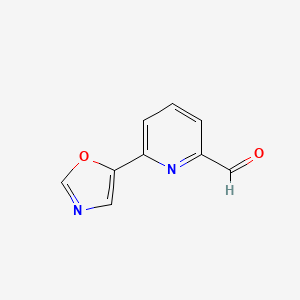
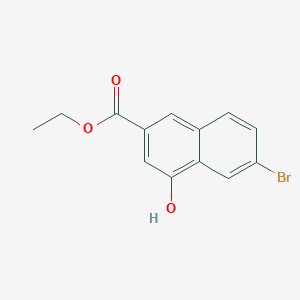
![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
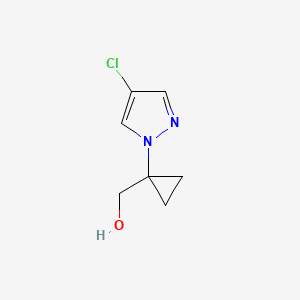

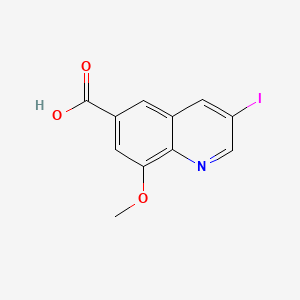
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
